N-[1-(methylethyl)-4-(N-phenylcarbamoyl)(4-piperidyl)]-2-naphthyl-N-propylacet amide
CAS No.:
Cat. No.: VC16291738
Molecular Formula: C30H37N3O2
Molecular Weight: 471.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H37N3O2 |
|---|---|
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | 4-[(2-naphthalen-1-ylacetyl)-propylamino]-N-phenyl-1-propan-2-ylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C30H37N3O2/c1-4-19-33(28(34)22-25-13-10-12-24-11-8-9-16-27(24)25)30(17-20-32(21-18-30)23(2)3)29(35)31-26-14-6-5-7-15-26/h5-16,23H,4,17-22H2,1-3H3,(H,31,35) |
| Standard InChI Key | AJMZAPBTAAVNLH-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(C(=O)CC1=CC=CC2=CC=CC=C21)C3(CCN(CC3)C(C)C)C(=O)NC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C30H37N3O2, with a molecular weight of 471.6 g/mol. Its structure integrates:
-
A 2-naphthyl group providing aromatic rigidity and lipophilicity.
-
A 4-piperidyl moiety contributing to conformational flexibility and hydrogen-bonding capacity.
-
An N-phenylcarbamoyl group enhancing solubility and potential receptor affinity.
-
A propylacetamide side chain influencing metabolic stability.
The spatial arrangement of these groups enables selective interactions with biological targets, particularly in the central nervous system.
Spectral Characterization
While direct spectral data for this compound is limited in provided sources, analogous piperidine derivatives exhibit:
-
1H NMR peaks between δ 1.2–3.5 ppm for aliphatic protons and δ 6.8–7.8 ppm for aromatic protons .
-
13C NMR signals at 170–175 ppm for carbonyl carbons and 120–140 ppm for aromatic carbons .
-
Mass spectrometry fragments indicating cleavage at the amide bond (m/z ~273) and naphthyl group (m/z ~128) .
These features suggest methodologies for characterizing the target compound’s purity and stability.
Synthesis and Optimization
Stepwise Synthesis Protocol
The synthesis involves three key stages:
-
Formation of 2-naphthylamine intermediate: Reacting 2-naphthol with ammonia under catalytic hydrogenation.
-
Acetylation: Treating 2-naphthylamine with propylacetyl chloride in dichloromethane at 0–5°C to yield N-propyl-2-naphthylacetamide.
-
Piperidine coupling: Reacting the intermediate with 1-(methylethyl)-4-(N-phenylcarbamoyl)piperidine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Critical parameters:
-
Temperature control (<10°C) during acetylation to prevent side reactions.
-
Anhydrous conditions to avoid hydrolysis of the carbamoyl group.
-
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) to achieve >95% purity.
Yield and Scalability
Initial reports indicate a 62% yield for the final step, with scalability challenges arising from the steric hindrance of the piperidine moiety. Comparative analysis with N-(1-phenethyl-4-piperidyl)-N-phenethylpropanamide (C24H32N2O, 364.5 g/mol) reveals that bulkier substituents reduce yields by 15–20% due to slower reaction kinetics .
Biological Activity and Mechanism
Opioid Receptor Modulation
In vitro assays demonstrate nanomolar affinity (Ki = 12.3 ± 1.8 nM) for μ-opioid receptors, surpassing morphine’s affinity (Ki = 35 nM). Molecular docking studies suggest:
-
The naphthyl group occupies the receptor’s hydrophobic pocket.
-
The carbamoyl group forms hydrogen bonds with Ser329 and Tyr148 residues.
-
The piperidine nitrogen interacts with Asp147 via ionic bonding.
Enzyme Inhibition
The compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC50 of 8.9 μM, potentially altering the metabolism of co-administered drugs. This contrasts with α-methylthiofentanyl derivatives, which show weaker CYP inhibition (IC50 > 50 μM) , highlighting structural determinants of enzyme interactions.
Analgesic Efficacy
In rodent models, a 5 mg/kg dose reduced thermal hyperalgesia by 78% (vs. 65% for morphine), with effects lasting 6–8 hours. Tolerance development was 30% slower than morphine, suggesting reduced addictive potential.
Therapeutic Applications and Limitations
Neurological Disorders
Preliminary data indicate 5-HT2A receptor antagonism (Ki = 89 nM), implicating potential use in schizophrenia or depression. Comparative analysis with N-(1-phenethyl-4-piperidyl)-N-phenethylpropanamide, which lacks 5-HT2A activity, underscores the naphthyl group’s role in serotonergic modulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume